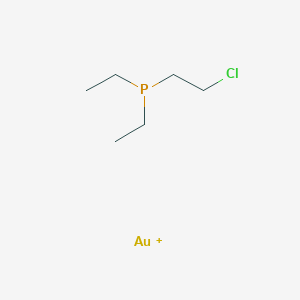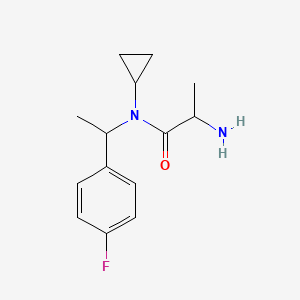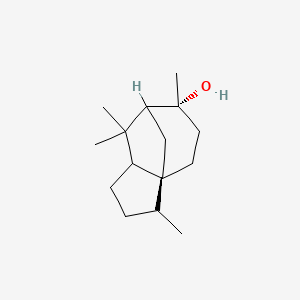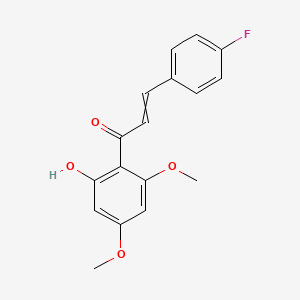
2-Chloroethyl(diethyl)phosphane;gold(1+)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Chloroethyl(diethyl)phosphane;gold(1+) is an organophosphorus compound that features a gold(I) center coordinated to a phosphane ligand
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloroethyl(diethyl)phosphane;gold(1+) typically involves the reaction of 2-chloroethyl(diethyl)phosphane with a gold(I) precursor. One common method is to react 2-chloroethyl(diethyl)phosphane with gold(I) chloride (AuCl) in the presence of a suitable solvent such as dichloromethane or tetrahydrofuran. The reaction is usually carried out under an inert atmosphere to prevent oxidation of the gold(I) center .
Industrial Production Methods
While specific industrial production methods for 2-Chloroethyl(diethyl)phosphane;gold(1+) are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and purity. Industrial production would also require stringent quality control measures to ensure the consistency and safety of the final product.
化学反応の分析
Types of Reactions
2-Chloroethyl(diethyl)phosphane;gold(1+) can undergo various chemical reactions, including:
Oxidation: The gold(I) center can be oxidized to gold(III) under certain conditions.
Substitution: The chloride ligand can be substituted with other ligands, such as phosphines or thiolates.
Coordination: The phosphane ligand can coordinate to other metal centers, forming bimetallic complexes.
Common Reagents and Conditions
Common reagents used in reactions involving 2-Chloroethyl(diethyl)phosphane;gold(1+) include oxidizing agents (e.g., hydrogen peroxide), nucleophiles (e.g., thiolates), and coordinating ligands (e.g., triphenylphosphine). Reactions are typically carried out in solvents such as dichloromethane, tetrahydrofuran, or acetonitrile, under inert atmospheres to prevent unwanted side reactions .
Major Products
The major products formed from reactions involving 2-Chloroethyl(diethyl)phosphane;gold(1+) depend on the specific reaction conditions. For example, oxidation can yield gold(III) complexes, while substitution reactions can produce a variety of gold(I) complexes with different ligands.
科学的研究の応用
2-Chloroethyl(diethyl)phosphane;gold(1+) has several scientific research applications:
Chemistry: It is used as a catalyst in various organic transformations, including cross-coupling reactions and hydroamination.
Medicine: Research is ongoing into its potential use as an anticancer agent, leveraging the unique properties of gold complexes to target cancer cells.
作用機序
The mechanism of action of 2-Chloroethyl(diethyl)phosphane;gold(1+) involves its ability to coordinate to various molecular targets. The gold(I) center can interact with nucleophilic sites on biomolecules, such as thiol groups in proteins, leading to the inhibition of enzyme activity. This interaction can disrupt cellular processes, making it a potential candidate for anticancer therapy .
類似化合物との比較
Similar Compounds
2-Chloroethyl(diethyl)phosphane;silver(1+): Similar in structure but with a silver(I) center instead of gold(I).
2-Chloroethyl(diethyl)phosphane;palladium(1+): Contains a palladium(I) center, offering different catalytic properties.
2-Chloroethyl(diethyl)phosphane;platinum(1+): Features a platinum(I) center, known for its use in anticancer drugs.
Uniqueness
2-Chloroethyl(diethyl)phosphane;gold(1+) is unique due to the specific properties imparted by the gold(I) center. Gold complexes are known for their stability and ability to form strong bonds with various ligands, making them valuable in catalysis and medicinal chemistry.
特性
分子式 |
C6H14AuClP+ |
|---|---|
分子量 |
349.57 g/mol |
IUPAC名 |
2-chloroethyl(diethyl)phosphane;gold(1+) |
InChI |
InChI=1S/C6H14ClP.Au/c1-3-8(4-2)6-5-7;/h3-6H2,1-2H3;/q;+1 |
InChIキー |
ULUHFIOTVAJJBF-UHFFFAOYSA-N |
正規SMILES |
CCP(CC)CCCl.[Au+] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![methyl N-[1-[[4-[3-[3-[bis(methylsulfonyl)amino]-5-chloro-2-fluorophenyl]-1-propan-2-ylpyrazol-4-yl]pyrimidin-2-yl]amino]propan-2-yl]carbamate](/img/structure/B14792093.png)
![2-amino-N-ethyl-3-methyl-N-[(4-methylsulfanylphenyl)methyl]butanamide](/img/structure/B14792106.png)

![1-{1H-pyrrolo[2,3-b]pyridin-5-yl}cyclopropan-1-amine](/img/structure/B14792118.png)
![(2R,3R,4R,5R)-2-[(benzoyloxy)methyl]-5-(2,4-dioxo-1,2,3,4-tetrahydropyrimidin-1-yl)-4-fluoro-4-methyloxolan-3-yl benzoate](/img/structure/B14792123.png)
![3-[(5,5-Difluoro-2-oxopiperidin-1-yl)methyl]-4-[(2-methylpropan-2-yl)oxy]-4-oxobutanoic acid](/img/structure/B14792127.png)
![tert-Butyl 1-(2-methoxy-2-oxoethyl)-6-azaspiro[2.5]octane-6-carboxylate](/img/structure/B14792129.png)

![6-Bromo-2,3-dihydropyrazolo[5,1-b]oxazole](/img/structure/B14792141.png)
![2-[2-(3-Aminopropyl)phenoxy]propan-1-ol](/img/structure/B14792142.png)

